1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines It features a pyridazine ring substituted with a tert-butyl group at the 6-position and a piperidine ring substituted with N,N-dimethylamine at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized by the reduction of pyridine derivatives using hydrogenation or other reducing agents.
N,N-Dimethylation: The final step involves the dimethylation of the piperidine ring using formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridazine ring.
Reduction: Reduced forms of the pyridazine or piperidine rings.
Substitution: Alkylated derivatives of the piperidine nitrogen.
Scientific Research Applications
1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as a ligand for various receptors and enzymes.
Biology: The compound is used in biochemical assays to study enzyme kinetics and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-tert-butylpyridazin-3-yl)piperidin-4-amine: Lacks the N,N-dimethyl substitution, which may affect its binding affinity and pharmacological profile.
1-(6-tert-butylpyridazin-3-yl)-4-methylpiperidine: Features a methyl group instead of the dimethylamine, potentially altering its chemical reactivity and biological activity.
Uniqueness
1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which can confer distinct pharmacological properties and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C15H26N4 |
---|---|
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1-(6-tert-butylpyridazin-3-yl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H26N4/c1-15(2,3)13-6-7-14(17-16-13)19-10-8-12(9-11-19)18(4)5/h6-7,12H,8-11H2,1-5H3 |
InChI Key |
PMRVOQFGJCYMSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)N(C)C |
Origin of Product |
United States |
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